Org 6906

α2-Adrenoceptor Antagonism Antidepressant Mechanism Receptor Binding

Org 6906 [(dl)-(5α,8α,9α)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride] is a research compound characterized by a dual mechanism of action: it inhibits the reuptake of monoamines (noradrenaline, dopamine, serotonin) and functions as an α2-adrenoceptor antagonist. Its pharmacological profile was originally investigated as a potential non-sedative antidepressant, and it remains a valuable tool for studying monoaminergic neurotransmission and α2-adrenergic signaling pathways.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
CAS No. 114977-20-7
Cat. No. B1201051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 6906
CAS114977-20-7
Synonyms5,8,9,10-tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride
Org 6906
Org-6906
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1C2CC3=CC=CC=C3C1C=CC2N.Cl
InChIInChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H/t10-,11-,13+;/m0./s1
InChIKeyFTKXWCQSVJPWPZ-VDWBQBBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Org 6906 (CAS 114977-20-7) Procurement Guide: A Dual Monoamine Reuptake Inhibitor and α2-Adrenoceptor Antagonist for Neurological Research


Org 6906 [(dl)-(5α,8α,9α)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride] is a research compound characterized by a dual mechanism of action: it inhibits the reuptake of monoamines (noradrenaline, dopamine, serotonin) and functions as an α2-adrenoceptor antagonist [1]. Its pharmacological profile was originally investigated as a potential non-sedative antidepressant, and it remains a valuable tool for studying monoaminergic neurotransmission and α2-adrenergic signaling pathways [2].

Why Org 6906 (CAS 114977-20-7) Cannot Be Readily Substituted by Other α2 Antagonists or Monoamine Reuptake Inhibitors


While many compounds target monoamine transporters or α2-adrenoceptors, the specific dual mechanism of Org 6906—combining moderate α2 antagonism with broad monoamine reuptake inhibition—creates a unique neurochemical signature not replicated by selective inhibitors or potent α2 antagonists alone [1]. Furthermore, Org 6906 lacks the off-target anticholinergic, antihistaminergic, and α1-adrenolytic activities that are common in classical tricyclic antidepressants, which makes direct substitution with in-class compounds scientifically invalid for studies requiring a cleaner pharmacological profile [2].

Org 6906 (CAS 114977-20-7) Quantitative Differentiation Evidence Guide


α2-Adrenoceptor Affinity of Org 6906 Compared to Mirtazapine and Yohimbine

Org 6906 exhibits moderate affinity for α2-adrenoceptors with a pKi value of 6.3, measured via displacement of [3H]rauwolscine [1]. This affinity is comparable to that of the clinically used antidepressant mirtazapine (pKi = 6.95) but substantially lower than that of the reference α2 antagonist yohimbine (pKi = 8.00-9.17) [2]. This quantitative profile positions Org 6906 as a tool for investigating α2-mediated effects without the potent, sometimes confounding, receptor blockade induced by high-affinity antagonists.

α2-Adrenoceptor Antagonism Antidepressant Mechanism Receptor Binding

Absence of Anticholinergic, Antihistaminergic, and α1-Adrenolytic Activity in Org 6906 vs. Tricyclic Antidepressants

Neurochemical studies demonstrate that Org 6906 lacks appreciable anticholinergic, antihistaminergic, or α1-adrenolytic activity [1]. This is a critical differentiator from classical tricyclic antidepressants (TCAs) like amitriptyline and imipramine, which exhibit significant antagonism at muscarinic, histamine H1, and α1-adrenergic receptors [2]. The absence of these activities in Org 6906 is a quantitative finding: in vitro receptor binding assays showed no significant displacement of radioligands for these off-target receptors at concentrations up to 10 µM, whereas TCAs typically have nanomolar affinities for these sites.

Off-target Activity Antidepressant Selectivity Receptor Profiling

Monoamine Reuptake Inhibition Profile of Org 6906: Broad-Spectrum vs. Selective Inhibitors

Org 6906 inhibits the reuptake of noradrenaline, dopamine, and serotonin, as demonstrated in ex vivo synaptosomal uptake assays [1]. While precise IC50 values are not reported in the primary literature, the compound's broad-spectrum activity contrasts with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine or selective noradrenaline reuptake inhibitors (NRIs) like reboxetine, which target a single transporter. This broad inhibition profile is quantitatively similar to that of dual SNRIs like venlafaxine, but Org 6906 uniquely adds α2 antagonism to this mechanism.

Monoamine Transporter Noradrenaline Uptake Dopamine Uptake Serotonin Uptake

Behavioral Efficacy in Rodent Models: Antagonism of Clonidine-Induced Effects and Muricidal Behavior

Org 6906 produced a dose-dependent antagonism of clonidine-induced sleep in chicks and mice, as well as clonidine-induced mydriasis in rats [1]. In the rat muricidal test, a classical screen for antidepressant activity, Org 6906 was active, further validating its behavioral efficacy [2]. These behavioral effects are consistent with its α2-adrenolytic properties and distinguish it from pure monoamine reuptake inhibitors, which typically do not antagonize clonidine's central effects.

Behavioral Pharmacology Antidepressant Screening Clonidine Antagonism

Optimal Research Applications for Org 6906 (CAS 114977-20-7) Based on Differentiated Pharmacology


Investigating Dual Monoamine Reuptake Inhibition and α2 Antagonism in Antidepressant Research

Org 6906 is ideally suited for studies examining the neurochemical and behavioral consequences of combining broad-spectrum monoamine reuptake inhibition with moderate α2-adrenoceptor antagonism. Its lack of anticholinergic and antihistaminergic activity ensures that observed effects can be attributed to the intended target mechanisms, making it a cleaner tool than tricyclic antidepressants for this purpose [1].

Probing α2-Adrenoceptor Function in Central Noradrenergic Signaling

With a moderate α2 antagonist affinity (pKi = 6.3), Org 6906 can be used to modulate presynaptic α2-autoreceptor function without causing the pronounced cardiovascular and sedative side effects associated with high-potency antagonists like yohimbine. It is particularly useful in behavioral models where α2 antagonism is required but full receptor blockade is undesirable [2].

Comparative Studies Against Classical Tricyclic Antidepressants

Org 6906 serves as a valuable comparator compound for studies aimed at dissecting the contribution of off-target receptor activities (anticholinergic, antihistaminergic, α1-adrenergic) to the overall pharmacological profile of TCAs. Its clean receptor profile allows for a more precise assessment of the therapeutic versus adverse effects associated with monoamine reuptake inhibition and α2 antagonism [3].

Quote Request

Request a Quote for Org 6906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.